4-Chloro-N2-ethylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyridine derivatives and contains both an ethyl group (C₂H₅) and a chlorine atom (Cl) attached to the pyridine ring.
- This compound has applications in various fields due to its unique structure and properties.
2-chloro-N4-ethylpyridine-3,4-diamine: is a chemical compound with the molecular formula C₇H₁₀ClN₃.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-chloropyridine with ethylenediamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures in a solvent such as ethanol or acetonitrile.
Industrial Production: While specific industrial methods may vary, the synthesis usually takes place in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Reactivity: 2-chloro-N4-ethylpyridine-3,4-diamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield substituted pyridine derivatives, which find applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicine: Researchers explore its potential as a building block for drug development, especially in antiviral or anticancer agents.
Chemistry: It serves as a versatile intermediate for synthesizing other pyridine-based compounds.
Industry: Its use extends to the production of specialty chemicals and materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine.
Uniqueness: The presence of both an ethyl group and a chlorine atom in the same molecule distinguishes it from related compounds.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
4-chloro-2-N-ethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
OVQDSUKAFGYZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.